Cas no 1505842-52-3 (N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine)

1505842-52-3 structure
商品名:N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine
N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine
- EN300-1790215
- 1505842-52-3
- N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine
-
- インチ: 1S/C11H14N2O/c1-12-6-5-10-7-9(8-13(2)14)3-4-11(10)12/h3-7,14H,8H2,1-2H3
- InChIKey: BMTVOTXQYNATFE-UHFFFAOYSA-N
- ほほえんだ: ON(C)CC1C=CC2=C(C=CN2C)C=1
計算された属性
- せいみつぶんしりょう: 190.110613074g/mol
- どういたいしつりょう: 190.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 28.4Ų
N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790215-0.05g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 0.05g |
$612.0 | 2023-09-19 | ||
| Enamine | EN300-1790215-5.0g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-1790215-1.0g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-1790215-10g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 10g |
$3131.0 | 2023-09-19 | ||
| Enamine | EN300-1790215-0.1g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 0.1g |
$640.0 | 2023-09-19 | ||
| Enamine | EN300-1790215-2.5g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 2.5g |
$1428.0 | 2023-09-19 | ||
| Enamine | EN300-1790215-5g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 5g |
$2110.0 | 2023-09-19 | ||
| Enamine | EN300-1790215-0.5g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 0.5g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1790215-0.25g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 0.25g |
$670.0 | 2023-09-19 | ||
| Enamine | EN300-1790215-10.0g |
N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]hydroxylamine |
1505842-52-3 | 10g |
$3131.0 | 2023-05-26 |
N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
1505842-52-3 (N-methyl-N-(1-methyl-1H-indol-5-yl)methylhydroxylamine) 関連製品
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
